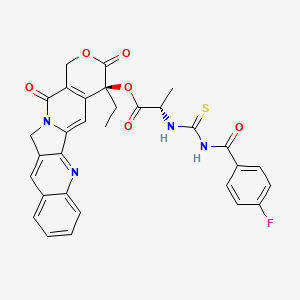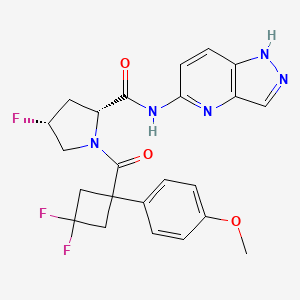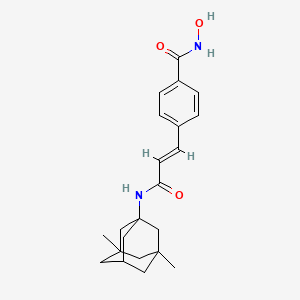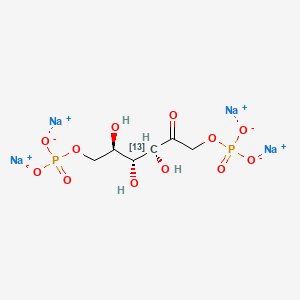
Fosfructose-3-13C (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fosfructose-3-13C (sodium) is a labeled form of fosfructose, a phosphorylated sugar derivative. This compound is used primarily in scientific research, particularly in metabolic studies, due to its stable isotope labeling which allows for precise tracking in biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fosfructose-3-13C (sodium) typically involves the incorporation of a 13C isotope into the fructose molecule. This can be achieved through enzymatic or chemical synthesis methods. Enzymatic synthesis often involves the use of fructosyltransferase enzymes, which transfer fructose units to a suitable acceptor molecule . Chemical synthesis may involve the use of labeled precursors and specific reaction conditions to ensure the incorporation of the 13C isotope.
Industrial Production Methods
Industrial production of fosfructose-3-13C (sodium) is less common due to its specialized use in research. large-scale synthesis can be achieved through optimized enzymatic processes, ensuring high yield and purity of the labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions
Fosfructose-3-13C (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of fosfructose-3-13C (sodium) can yield fructose-3-13C (sodium) with carbonyl groups, while reduction can revert it to its original form .
Applications De Recherche Scientifique
Fosfructose-3-13C (sodium) has a wide range of applications in scientific research:
Chemistry: Used in studying carbohydrate chemistry and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential in understanding metabolic disorders and developing therapeutic strategies.
Industry: Utilized in the production of labeled compounds for research and development
Mécanisme D'action
The mechanism of action of fosfructose-3-13C (sodium) involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The 13C label allows researchers to track its movement and transformation within these pathways, providing insights into metabolic processes and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fosfructose trisodium: Another labeled form of fosfructose used in similar research applications.
Fructose-1,6-bisphosphate: A related compound involved in glycolysis and other metabolic pathways.
Uniqueness
Fosfructose-3-13C (sodium) is unique due to its specific labeling at the 3rd carbon position, which provides distinct advantages in tracing and studying specific metabolic reactions compared to other labeled compounds .
Propriétés
Formule moléculaire |
C6H10Na4O12P2 |
|---|---|
Poids moléculaire |
429.04 g/mol |
Nom IUPAC |
tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(413C)hexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i6+1;;;; |
Clé InChI |
MVVGIYXOFMNDCF-WUMGRJJYSA-J |
SMILES isomérique |
C([C@H]([C@H]([13C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
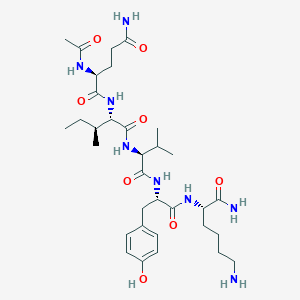

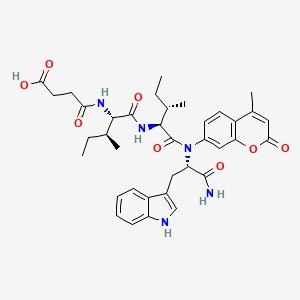
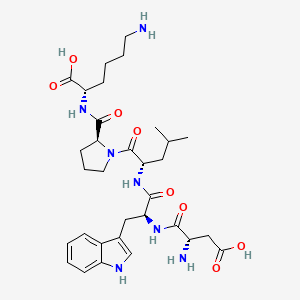
![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate](/img/structure/B12405715.png)
